molecular formula C7H2BrF2IO B6604138 4-bromo-2,3-difluoro-5-iodobenzaldehyde CAS No. 2555022-84-7

4-bromo-2,3-difluoro-5-iodobenzaldehyde

Cat. No.: B6604138
CAS No.: 2555022-84-7
M. Wt: 346.89 g/mol
InChI Key: HKJIYVCXGSDUDW-UHFFFAOYSA-N
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Description

4-Bromo-2,3-difluoro-5-iodobenzaldehyde is a molecular compound containing bromine, fluorine, and iodine atoms. It has gained significant interest in scientific research due to its unique chemical and biological properties.

Preparation Methods

The synthesis of 4-bromo-2,3-difluoro-5-iodobenzaldehyde involves several steps. One common method includes the bromination, fluorination, and iodination of benzaldehyde derivatives under controlled conditions. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired substitution on the benzene ring .

Chemical Reactions Analysis

4-Bromo-2,3-difluoro-5-iodobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

4-Bromo-2,3-difluoro-5-iodobenzaldehyde is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.

    Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2,3-difluoro-5-iodobenzaldehyde involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various biological molecules. The pathways involved in its action are studied to understand its potential effects in biological systems.

Comparison with Similar Compounds

4-Bromo-2,3-difluoro-5-iodobenzaldehyde can be compared with other similar compounds such as:

    4-Bromo-2,6-difluoroiodobenzene: This compound also contains bromine, fluorine, and iodine atoms but differs in the position of the substituents on the benzene ring.

    4-Bromo-2,5-difluorobenzaldehyde: This compound has a similar structure but lacks the iodine atom, which can affect its chemical and biological properties.

Properties

IUPAC Name

4-bromo-2,3-difluoro-5-iodobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2IO/c8-5-4(11)1-3(2-12)6(9)7(5)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJIYVCXGSDUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)Br)F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2IO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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